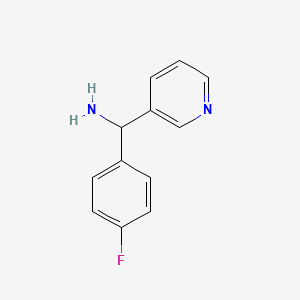

(4-Fluorophenyl)(pyridin-3-yl)methanamine

Description

Overview of Aryl(heteroaryl)methanamine Scaffolds in Organic and Medicinal Chemistry

The aryl(heteroaryl)methanamine framework is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. rsc.org This framework's utility stems from its ability to present specific pharmacophoric features—the essential spatial and electronic characteristics necessary for molecular interactions with biological targets—in a well-defined three-dimensional orientation.

Researchers in drug discovery often employ a strategy known as "scaffold hopping," where the core structure of a known active molecule is replaced with a different, yet functionally similar, scaffold to discover new compounds with improved properties. beilstein-journals.orgbeilstein-journals.org The replacement of a simple phenyl ring with a heteroaromatic ring like pyridine (B92270) is a classic example of this strategy, aiming to enhance attributes such as potency, selectivity, or pharmacokinetic profiles. beilstein-journals.org The inherent flexibility and synthetic accessibility of aryl(heteroaryl)methanamine scaffolds make them fundamental components in the construction of libraries of diverse small molecules for high-throughput screening and lead optimization in drug development programs. researchgate.net

Rationale for Research Focus on (4-Fluorophenyl)(pyridin-3-yl)methanamine

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. nih.gov Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa). chemxyne.comacs.orgacs.org

The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. acs.org Placing a fluorine atom at a metabolically vulnerable position on a molecule can block oxidation, thereby increasing the compound's half-life and bioavailability. acs.orgmdpi.com Furthermore, fluorine's electron-withdrawing nature can influence the acidity of nearby functional groups and modulate the electron density of the aromatic ring, which can be critical for binding to target proteins. acs.org The substitution of hydrogen with fluorine can also lead to improved membrane permeability by increasing the lipophilicity of the molecule. chemxyne.commdpi.com

| Property of Fluorine | Consequence in Chemical Research |

| High Electronegativity | Modulates pKa of nearby functional groups; alters electronic profile of aromatic rings. acs.org |

| Small van der Waals Radius | Acts as a close bioisostere of a hydrogen atom, minimizing steric hindrance. acs.org |

| Strong C-F Bond | Blocks metabolic oxidation at the site of fluorination, enhancing metabolic stability. acs.org |

| Lipophilicity | Can increase the overall lipophilicity of a molecule, potentially improving membrane permeability. mdpi.com |

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceutical science. nih.govnih.gov Functioning as a bioisostere of a benzene (B151609) ring, it introduces a nitrogen atom that can significantly alter a molecule's properties. rsc.org The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. researchgate.net

The presence of the nitrogen atom also influences the molecule's solubility, lipophilicity, and metabolic profile. researchgate.net Unlike the non-polar benzene ring, the pyridine ring is polar and can engage in dipole-dipole interactions. This polarity can improve aqueous solubility and reduce the likelihood of metabolic oxidation at the nitrogen-bearing position. The pyridine scaffold is found in a wide array of approved pharmaceuticals, demonstrating its versatility and importance in drug design. nih.govnih.gov

| Drug Name | Therapeutic Area |

| Isoniazid | Tuberculosis nih.gov |

| Abiraterone acetate (B1210297) | Prostate Cancer nih.gov |

| Crizotinib | Cancer nih.gov |

| Roflumilast | COPD nih.gov |

| Piroxicam | Anti-inflammatory (NSAID) nih.gov |

The combination of these features—the metabolic stability and electronic modulation offered by the 4-fluorophenyl group, coupled with the hydrogen bonding capacity and favorable physicochemical properties of the pyridin-3-yl moiety—provides a strong rationale for the synthesis and investigation of this compound in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-pyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMFBSOVJATATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorophenyl Pyridin 3 Yl Methanamine and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing diarylmethanamines remain fundamental in organic chemistry, offering reliable and well-established pathways to the target compounds. These strategies include reductive amination, nucleophilic substitution, and Grignard reactions.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is a primary route for synthesizing secondary amines like (4-Fluorophenyl)(pyridin-3-yl)methanamine. harvard.edumdpi.com This process typically involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. masterorganicchemistry.com It is often performed as a one-pot reaction, which avoids the need to isolate the intermediate imine. masterorganicchemistry.com

The initial step in reductive amination is the acid-catalyzed condensation of an aldehyde or ketone with a primary or secondary amine to form an imine (or an iminium ion). masterorganicchemistry.comnih.gov For the synthesis of this compound, this would involve the reaction of 4-fluorobenzaldehyde (B137897) with 3-aminopyridine (B143674). The reaction is reversible, and the formation of the imine is typically favored by the removal of water. Less nucleophilic amines may require stronger acids to facilitate the conversion to the imine intermediate. nih.gov

Following the formation of the imine, a reducing agent is introduced to convert it to the final amine product. masterorganicchemistry.com A variety of hydride reagents are suitable for this step, with sodium borohydride (B1222165) derivatives being particularly common due to their selectivity and mild reaction conditions. harvard.edumdpi.com

Sodium Borohydride (NaBH₄) : This reagent can reduce the intermediate imine, but it can also reduce the starting aldehyde. commonorganicchemistry.com Therefore, it is typically added after sufficient time has been allowed for the complete formation of the imine. commonorganicchemistry.com The reaction is often carried out in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.comgoogle.com

Sodium Cyanoborohydride (NaBH₃CN) : A key advantage of NaBH₃CN is its ability to selectively reduce iminium ions in the presence of carbonyl groups, particularly under mildly acidic conditions (pH 6-7). harvard.edumasterorganicchemistry.com This allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present from the start. masterorganicchemistry.com However, NaBH₃CN is highly toxic. harvard.edu

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : This is a milder and less toxic alternative to NaBH₃CN. harvard.edumasterorganicchemistry.com It is a highly selective reducing agent for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. harvard.edu It is particularly effective and has become a reagent of choice for this transformation, often used with acetic acid as a catalyst in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). harvard.educommonorganicchemistry.com

| Reducing Agent | Typical Solvents | Key Features | Citations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce aldehydes/ketones; added after imine formation. | commonorganicchemistry.comgoogle.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines over carbonyls; allows one-pot reaction; toxic. | harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Highly selective for imines; mild and less toxic; widely used. | harvard.educommonorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) provides another classical route to synthesize analogues of the target compound. This approach involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. researchgate.net For instance, a fluorine atom on a pyridine (B92270) ring can be displaced by a nucleophile. researchgate.net

A plausible synthesis could involve the reaction of a pyridine derivative with a suitable fluorophenyl component. For example, 3-(chloromethyl)pyridine (B1204626) could react with 4-fluoroaniline. Alternatively, a reaction could be designed where a nucleophilic amine attacks a halogenated pyridine, such as the reaction of 3-halopyridines with amines, which can sometimes proceed via rearrangement mechanisms. nih.gov The success of these reactions often depends on the activation of the pyridine ring by electron-withdrawing groups and the specific reaction conditions employed. rsc.org

Grignard reagents are powerful tools for forming carbon-carbon bonds. nih.gov A synthetic strategy utilizing a Grignard reagent could involve the addition of 4-fluorophenylmagnesium bromide to a pyridine-3-carbaldehyde derivative. This reaction forms a secondary alcohol, which would then need to be converted to the target amine. This conversion could be achieved through several steps, such as oxidation to the ketone followed by reductive amination, or conversion of the alcohol to a leaving group (e.g., a halide) followed by nucleophilic substitution with ammonia (B1221849).

A more advanced variation involves the addition of Grignard reagents to activated pyridinium (B92312) salts. rug.nl For example, a 3-cyanopyridinium salt can be activated towards nucleophilic attack by a Grignard reagent, which adds selectively to the pyridine ring. rug.nl While this specific example leads to dihydropyridine (B1217469) products, the principle of using Grignard reagents to functionalize the pyridine ring is a cornerstone of heterocyclic chemistry. rug.nlnih.gov

Reductive Amination Strategies for Amine Synthesis

Advanced and Green Chemistry Techniques

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. For the synthesis of this compound and its analogues, this includes catalytic methods and the use of green reaction conditions.

Catalytic reductive amination serves as a greener alternative to methods requiring stoichiometric amounts of hydride reagents. mdpi.com This can involve using molecular hydrogen as the reductant in the presence of a metal catalyst, such as cobalt-based composites. mdpi.com These catalytic systems can offer high yields and selectivity under specific temperature and pressure conditions, reducing chemical waste. mdpi.com

Another advancement in green chemistry relevant to these syntheses is the development of mechanochemical methods. For instance, Grignard reagents can be prepared using a ball milling technique in the absence of bulk solvents, which significantly reduces the environmental impact associated with the use of dry organic solvents typically required for their preparation. nih.gov Similarly, the use of nanocatalysts, such as magnesium oxide nanoparticles, has been shown to be effective in synthesizing various pyridine-containing compounds, often leading to shorter reaction times and improved yields compared to classical methods. frontiersin.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. mdpi.comnih.gov The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comnih.gov For the synthesis of this compound and its analogues, microwave technology can be applied to several key steps, most notably in the formation of the diarylketimine intermediate and the subsequent reductive amination.

A plausible microwave-assisted route involves the condensation of (4-Fluorophenyl)(pyridin-3-yl)methanone with an amine source, such as ammonia or a primary amine, to form the corresponding imine. This reaction can be efficiently promoted by microwave heating, often in the presence of a dehydrating agent. rsc.org Subsequently, the in-situ or isolated imine can be reduced to the target methanamine. A rapid and efficient protocol for the direct reductive amination of ketones with anilines using sodium triacetoxyborohydride as the reducing agent has been developed under microwave irradiation, achieving high product yields. researchgate.net This method's applicability to a range of electronically diverse anilines and aldehydes suggests its potential for the synthesis of the target compound. researchgate.net

The advantages of employing microwave assistance in these synthetic steps are summarized in the following table:

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |

| Imine Formation | Several hours to days | Minutes to a few hours nih.gov |

| Reductive Amination | Often requires prolonged reaction times | Rapid and efficient, with high yields researchgate.net |

| Overall Process | Longer synthesis time, potential for side products | Reduced reaction time, cleaner reaction profiles mdpi.com |

Copper-Catalyzed Reaction Pathways

Copper-catalyzed reactions have become indispensable tools in modern organic synthesis due to the low cost, low toxicity, and versatile reactivity of copper catalysts. For the synthesis of this compound and its analogues, copper catalysis can be envisioned in several key bond-forming reactions.

One potential application of copper catalysis is in the synthesis of the precursor ketone, (4-Fluorophenyl)(pyridin-3-yl)methanone. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through direct Csp³-H oxidation with water has been reported. nih.gov While this method applies to the 2-substituted pyridine, its principles could potentially be adapted for the synthesis of the 3-substituted isomer.

Furthermore, copper-catalyzed hydroamination reactions represent a direct approach to forming the C-N bond in the target molecule. nih.gov A copper-catalyzed reductive hydroamination of diarylacetylenes with nitroarenes has been developed, providing access to secondary amines. nih.gov Although this specific reaction involves an alkyne substrate, the underlying principle of copper-catalyzed C-N bond formation is relevant. The development of copper-catalyzed reductive coupling of allenamides with aldimines for the synthesis of chiral 1,2-diamines also highlights the potential of copper catalysis in constructing complex amine-containing molecules. digitellinc.com

The following table summarizes potential copper-catalyzed reactions applicable to the synthesis of the target compound and its precursors:

| Reaction Type | Substrates | Potential Product |

| Csp³-H Oxidation | (4-Fluorophenyl)methylpyridine | (4-Fluorophenyl)(pyridin-3-yl)methanone |

| Reductive Hydroamination | (4-Fluorophenyl)(pyridin-3-yl)acetylene and an amine source | This compound |

| Cross-Coupling | A pyridin-3-yl organometallic reagent and a 4-fluorobenzoyl derivative | (4-Fluorophenyl)(pyridin-3-yl)methanone |

Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. bohrium.com The design of an MCR for the synthesis of this compound or its analogues could offer significant advantages in terms of efficiency and molecular diversity.

A hypothetical MCR for the synthesis of a substituted pyridine core, which could be a precursor to the target molecule, might involve the condensation of a β-ketoester, an aldehyde, an active methylene (B1212753) compound, and an ammonium (B1175870) source. nih.gov For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate (B8463686), an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) under microwave irradiation has been shown to produce novel pyridine derivatives in excellent yields and short reaction times. nih.gov

A plausible MCR design for a molecule structurally related to the target compound could involve the following components:

Component 1: 4-Fluorobenzaldehyde

Component 2: An active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate

Component 3: A 1,3-dicarbonyl compound or a ketone with an α-methylene group

Component 4: An ammonium source, such as ammonium acetate

The reaction of these components, potentially under microwave irradiation or with a suitable catalyst, could lead to a highly substituted pyridine ring. researchgate.net Subsequent functional group transformations would then be required to arrive at the final this compound structure. The Groebke–Blackburn–Bienaymé reaction is another powerful isocyanide-based MCR for the synthesis of imidazo[1,2-a]pyridine-3-amines, demonstrating the utility of MCRs in constructing complex nitrogen-containing heterocycles. mdpi.com

Precursor Synthesis and Intermediate Isolation

Synthesis of (4-Fluorophenyl)(pyridin-3-yl)methanone Intermediate

The ketone, (4-Fluorophenyl)(pyridin-3-yl)methanone, is a critical intermediate for the synthesis of the target amine via reductive amination. The synthesis of this diaryl ketone can be achieved through several established methods, including Friedel-Crafts acylation and cross-coupling reactions.

A common approach involves the Friedel-Crafts acylation of fluorobenzene (B45895) with nicotinoyl chloride (pyridine-3-carbonyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride. However, the pyridine nitrogen can complex with the Lewis acid, potentially deactivating the catalyst and hindering the reaction.

An alternative and often more effective method is the palladium-catalyzed cross-coupling reaction between a pyridin-3-yl organometallic reagent and a 4-fluorobenzoyl derivative. For example, 3-pyridylboronic acid or a 3-pyridyl organozinc reagent can be coupled with 4-fluorobenzoyl chloride under Suzuki or Negishi coupling conditions, respectively. nih.govwikipedia.org

The synthesis of the related compound, (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, has been reported via the Fries rearrangement of 2-methylphenyl 4-fluorobenzoate, which provides a methodological precedent. researchgate.net

The following table outlines a general synthetic scheme for the methanone (B1245722) intermediate:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Fluorobenzene | Nicotinoyl Chloride | AlCl₃ (Friedel-Crafts Acylation) | (4-Fluorophenyl)(pyridin-3-yl)methanone |

| 3-Pyridylboronic Acid | 4-Fluorobenzoyl Chloride | Pd catalyst, base (Suzuki Coupling) | (4-Fluorophenyl)(pyridin-3-yl)methanone |

| 4-Fluorophenylboronic Acid | Nicotinoyl Chloride | Pd catalyst, base (Suzuki Coupling) | (4-Fluorophenyl)(pyridin-3-yl)methanone |

Derivatization of Pyridin-3-yl Building Blocks

The functionalization of pre-existing pyridin-3-yl building blocks is a versatile strategy for introducing the desired (4-fluorophenyl)methylamine moiety. This approach often begins with a readily available 3-substituted pyridine, such as 3-halopyridine or pyridine-3-carbonitrile (B1148548).

Palladium-catalyzed cross-coupling reactions are particularly useful for the derivatization of 3-halopyridines. For instance, 3-bromopyridine (B30812) can undergo a Suzuki coupling with 4-fluorophenylboronic acid to yield 3-(4-fluorophenyl)pyridine. Subsequent oxidation of a methyl group at a suitable position on the pyridine ring, if present, or other functional group manipulations would be necessary to install the methanamine group. The development of efficient palladium-catalyzed C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines with various amines demonstrates the utility of this approach for constructing C-N bonds. nih.gov

Alternatively, pyridine-3-carbonitrile can serve as a starting point. Reaction with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, would yield the corresponding imine, which upon hydrolysis would afford (4-Fluorophenyl)(pyridin-3-yl)methanone. This ketone can then be converted to the target amine as previously described.

The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands starting from 2-aminomethylpyridine showcases a multi-step sequence involving acylation, cyclization, iodination, and cross-coupling, highlighting the diverse transformations that can be applied to pyridine-based starting materials. rsc.org

Stereoselective Synthesis Approaches (if applicable)

The synthesis of this compound in an enantiomerically pure or enriched form is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric reduction of the prochiral ketone intermediate, (4-Fluorophenyl)(pyridin-3-yl)methanone, or the stereoselective synthesis of the amine itself.

One of the most common approaches is the asymmetric reduction of the ketone to the corresponding chiral alcohol, followed by conversion to the amine with retention of configuration. This can be accomplished using biocatalysis, where enzymes such as alcohol dehydrogenases are employed for the enantioselective reduction of diaryl ketones. researchgate.net Asymmetric transfer hydrogenation using chiral ruthenium catalysts has also proven to be highly effective for the reduction of diaryl and diheteroaryl ketones with excellent enantioselectivity. acs.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity in the borane-mediated reduction of ketones. mdpi.com

Alternatively, the direct asymmetric synthesis of the chiral amine can be pursued. The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, allows for the diastereoselective synthesis of chiral amines. osi.lv Condensation of the ketone with the chiral sulfinamide forms a sulfinylimine, which can then be reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine. More recently, cobalt-catalyzed enantioselective C-H alkoxylation has been reported as a method for the synthesis of chiral diarylmethylamines. researchgate.net

The following table summarizes various stereoselective approaches:

| Method | Key Reagent/Catalyst | Intermediate | Product |

| Biocatalytic Reduction | Alcohol Dehydrogenase | (4-Fluorophenyl)(pyridin-3-yl)methanone | Chiral (4-Fluorophenyl)(pyridin-3-yl)methanol |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | (4-Fluorophenyl)(pyridin-3-yl)methanone | Chiral (4-Fluorophenyl)(pyridin-3-yl)methanol |

| CBS Reduction | Chiral Oxazaborolidine | (4-Fluorophenyl)(pyridin-3-yl)methanone | Chiral (4-Fluorophenyl)(pyridin-3-yl)methanol |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | N-sulfinylimine | Chiral this compound |

Enantioselective Catalysis

Enantioselective catalysis offers an elegant and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of compounds structurally related to this compound, several catalytic systems have shown considerable promise.

One notable strategy involves the asymmetric arylation of imines. While a direct catalytic enantioselective synthesis of this compound is not extensively documented, analogous transformations provide a strong basis for its potential synthesis. For instance, chiral phosphoric acids have emerged as powerful catalysts for the enantioselective addition of nucleophiles to imines. A relevant example is the enantioselective Friedel-Crafts reaction of indolizines with in situ-generated cyclic α-diaryl N-acyl imines, which proceeds with high enantioselectivity (up to 98% ee) to afford α-tetrasubstituted (3-indolizinyl)(diaryl)methanamines. nih.gov This methodology, which involves the activation of the imine by the chiral Brønsted acid catalyst, could potentially be adapted for the addition of a 4-fluorophenyl nucleophile to a pyridin-3-yl imine derivative.

Another promising catalytic approach is the asymmetric hydrogenation of a corresponding ketone precursor, (4-fluorophenyl)(pyridin-3-yl)methanone. Chiral transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the enantioselective reduction of ketones to chiral alcohols, which can then be converted to the desired amine. For example, iridium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives, achieving high yields and enantioselectivities (ee values above 99%). google.com A similar strategy could be envisioned for the 3-pyridyl isomer.

The table below outlines a representative enantioselective catalytic approach for the synthesis of a diarylmethanamine analogue, highlighting the key parameters of the reaction.

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Conditions |

|---|---|---|---|---|---|

| Chiral Spirocyclic Phosphoric Acid | Indolizine and 3-hydroxy-3-(4-fluorophenyl)isoindolin-1-one | (R)-Methyl 3-(1-(4-fluorophenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate | 91 | 87 | 1,2-dichloroethane, room temperature |

Chiral Auxiliary Strategies

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in asymmetric synthesis. wikipedia.org This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral amines, N-tert-butanesulfinamide (Ellman's auxiliary) is a particularly effective and widely used chiral auxiliary. wikipedia.orgnih.govyale.edu

The general approach for synthesizing this compound using this methodology would involve two primary routes:

Route A: The condensation of 3-pyridinecarboxaldehyde (B140518) with a chiral N-tert-butanesulfinamide to form the corresponding chiral N-(pyridin-3-ylmethylene)-tert-butanesulfinamide. This is followed by the diastereoselective addition of a 4-fluorophenyl organometallic reagent, such as 4-fluorophenylmagnesium bromide or 4-fluorophenyllithium.

Route B: The condensation of 4-fluorobenzaldehyde with a chiral N-tert-butanesulfinamide to yield chiral N-(4-fluorobenzylidene)-tert-butanesulfinamide. This is followed by the diastereoselective addition of a pyridin-3-yl organometallic reagent.

The stereochemical outcome of the nucleophilic addition is controlled by the bulky tert-butanesulfinyl group, which directs the incoming nucleophile to one face of the imine. Subsequent acidic cleavage of the sulfinyl group affords the desired enantiomerically enriched primary amine. This method has been successfully applied to the synthesis of a wide range of chiral amines, including those containing fluoroalkyl groups. cas.cn

The following table details a representative synthesis of a chiral amine using a chiral sulfinyl auxiliary, demonstrating the typical conditions and high diastereoselectivities achieved.

| Chiral Auxiliary | Imine Substrate | Nucleophile | Product after Cleavage | Yield (%) | Diastereomeric Ratio (dr) | Conditions |

|---|---|---|---|---|---|---|

| (S)-N-tert-butanesulfinamide | N-(pyridin-2-ylmethylene)-tert-butanesulfinamide | Phenylmagnesium bromide | (R)-Phenyl(pyridin-2-yl)methanamine | Not reported | 74:26 | THF, -78 °C |

Chemical Reactivity and Derivatization Pathways of 4 Fluorophenyl Pyridin 3 Yl Methanamine

Reactions at the Amine Functionality

The secondary amine group is a key site for nucleophilic reactions, readily participating in alkylation, acylation, and condensation reactions.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, enabling reactions with various electrophiles.

Alkylation: The amine can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. This reaction typically proceeds via an SN2 mechanism to yield a tertiary amine. The reaction conditions often involve a base to neutralize the hydrogen halide byproduct. The reactivity can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. nih.govresearchgate.net

Acylation: Acylation of the secondary amine leads to the formation of amides. This is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to scavenge the acid generated. mdpi.com These reactions are generally efficient and provide stable amide products. The electronic properties of the acylating agent can significantly impact the reaction rate.

| Reaction Type | Reagent Example | Product Class | General Conditions |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

Amide and Urethane Formation

Amide Formation: Beyond the use of acyl halides, amide bonds can be formed by coupling the amine with carboxylic acids using activating agents. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this condensation by converting the carboxylic acid into a more reactive intermediate. nih.govrsc.orgresearchgate.net This method is fundamental in medicinal chemistry for synthesizing complex molecules.

Urethane Formation: The secondary amine can react with isocyanates or chloroformates to form urethanes (carbamates). The reaction with an isocyanate (R-N=C=O) is typically a rapid addition reaction that does not produce any byproducts. mdpi.comnih.gov Alternatively, reaction with an alkyl chloroformate (R-O-CO-Cl) in the presence of a base yields the corresponding urethane. researchgate.netnih.gov The reactivity is dependent on the electrophilicity of the carbonyl carbon in the isocyanate or chloroformate.

| Reaction Type | Reagent Example | Product Class | General Conditions |

| Amide Formation | Carboxylic Acid + EDC | Amide | Solvent (e.g., DMF), Room Temperature |

| Urethane Formation | Phenyl Isocyanate | Urethane | Aprotic Solvent (e.g., THF) |

| Urethane Formation | Ethyl Chloroformate | Urethane | Base (e.g., NaHCO₃), Solvent (e.g., Dichloromethane) |

Formation of Schiff Bases and Imine Derivatives

Secondary amines, such as (4-Fluorophenyl)(pyridin-3-yl)methanamine, react with aldehydes and ketones to form iminium ions. Unlike primary amines which form neutral Schiff bases (imines), the reaction with a secondary amine results in a positively charged iminium species after the elimination of water. nih.govmdpi.com This reaction is typically acid-catalyzed and reversible. mdpi.com The formation of these iminium intermediates is a key step in reactions like the Mannich reaction and can be used to introduce further functionalization. uns.ac.rs

Aromatic Ring Functionalization

The molecule contains two distinct aromatic systems: an electron-rich (potentially) fluorophenyl ring and an electron-deficient pyridine ring. Both can be sites for further functionalization.

Electrophilic Aromatic Substitution on Fluorophenyl Moiety

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the fluorophenyl ring. total-synthesis.com The regiochemical outcome is dictated by the directing effects of the existing substituents: the fluorine atom and the (pyridin-3-yl)methylamino group. wikipedia.org

(Pyridin-3-yl)methylamino group: The entire substituent attached to the fluorophenyl ring is an ortho-, para-director and is generally activating, as the nitrogen atom can donate electron density to the ring. However, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine and secondary amine nitrogens will be protonated. This protonation converts the group into a powerful deactivating, meta-directing group. youtube.comlibretexts.orgrsc.org

Given that the fluorine is at the para-position, substitution would be directed to the ortho positions (C2 and C6) relative to the fluorine atom. The outcome of a specific EAS reaction will depend heavily on the reaction conditions, particularly the acidity.

| EAS Reaction | Reagent | Expected Product (under neutral/mild conditions) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-fluoro derivative (protonation likely deactivates ring) |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-4-fluoro derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl-4-fluoro derivative (Lewis acid may complex with nitrogens) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgdigitellinc.com For this compound to be used in these reactions, it would typically need to be converted into a derivative containing a suitable leaving group, such as bromine or iodine, on one of the aromatic rings.

Suzuki Coupling: If a bromo- or iodo-substituted version of the molecule were prepared, it could undergo a Suzuki coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the formation of a new C-C bond at either the fluorophenyl or the pyridine ring. mdpi.com

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds. While the parent molecule already has an amine, derivatives of it could be coupled with other amines or be used as the amine component in a reaction with an aryl halide.

Direct C-F bond activation for cross-coupling is challenging but possible, particularly for electron-deficient aryl fluorides. rsc.org Similarly, C-H activation provides a more direct route to functionalization, avoiding the need for pre-functionalized substrates, although controlling regioselectivity can be difficult. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | Aryl-Br + R-B(OH)₂ | Pd(PPh₃)₄ + Base | Aryl-R |

| Buchwald-Hartwig | Aryl-Br + R₂NH | Pd catalyst + Ligand + Base | Aryl-NR₂ |

Functionalization of the Pyridine Ring

The pyridine ring within this compound is a key site for derivatization. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). However, it also facilitates nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, would be expected to occur at the positions least deactivated by the nitrogen atom. For a 3-substituted pyridine, these positions are typically C-2, C-4, and C-6. The directing effect of the (4-fluorophenyl)methylamine substituent at the 3-position will further influence the regioselectivity of these reactions.

A modern approach to functionalizing the pyridine ring involves the direct C-H activation. Methodologies have been developed for the 4-selective functionalization of pyridines by utilizing the inherent relative acidity of the C-H bonds. digitellinc.com By employing a strong base with low Lewis acidity, it is possible to deprotonate the C-4 position, which can then react with various electrophiles to introduce a wide range of substituents. digitellinc.com This method has been successfully applied to a variety of pyridine-containing pharmaceutical molecules. digitellinc.com

Oxidation and Reduction Transformations

The methylene (B1212753) bridge connecting the two aromatic rings is a primary site for oxidation. The oxidation of the Csp³-H bonds of the benzylic carbon can lead to the formation of the corresponding ketone, (4-fluorophenyl)(pyridin-3-yl)methanone. Efficient methods for such transformations have been developed, including copper-catalyzed oxygen-free oxidation using water as the oxygen source. nih.gov This approach provides a greener alternative to traditional oxidation methods that often require harsh oxidants. nih.gov While this specific methodology was demonstrated on pyridin-2-yl-methanes, the principle is applicable to the 3-substituted isomer. nih.gov

Reduction transformations can also be envisaged for this molecule. The pyridine ring can undergo reduction to a piperidine (B6355638) ring under various catalytic hydrogenation conditions. This transformation would significantly alter the electronic and steric properties of the molecule, converting the flat, aromatic heterocycle into a flexible, saturated ring system. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the pyridine ring without affecting the fluorophenyl ring.

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a valuable building block in the synthesis of more complex molecular structures, particularly in the development of pharmaceutically relevant compounds. The primary amine group is a versatile functional handle that can readily undergo a variety of chemical transformations.

For instance, the amine can be acylated to form amides, which are common structural motifs in many biologically active molecules. It can also participate in reductive amination reactions with aldehydes and ketones to yield secondary and tertiary amines. Furthermore, the amine can be a key component in the construction of larger heterocyclic systems.

The core structure of this compound is found within more complex molecules that have been investigated for their biological activity. For example, related diaryl structures are precursors to functionalized pyrroles and furans, which have been explored as potential anticoccidial agents and p38 MAP kinase inhibitors. nih.gov The synthesis of these more complex structures often involves multi-step reaction sequences where the initial diaryl framework is a critical starting point. nih.govresearchgate.netnih.gov The versatility of this compound as a synthetic intermediate is highlighted by its use in the construction of novel compounds with potential therapeutic applications. frontiersin.orgmdpi.com

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For (4-Fluorophenyl)(pyridin-3-yl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete structural assignment.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The predicted spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the 4-fluorophenyl ring, the methine bridge, and the amine group.

Pyridine Ring Protons: The four protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.6 ppm. Due to the nitrogen atom's electron-withdrawing nature, the proton at the C2 position would be the most downfield, followed by the protons at C6 and C4. The proton at C5 would be the most upfield of the pyridine protons. Their multiplicities would arise from coupling to adjacent protons on the ring.

4-Fluorophenyl Ring Protons: The four protons on the 4-fluorophenyl ring would appear as two distinct signals in the aromatic region, likely between δ 7.0 and 7.5 ppm. They form a characteristic AA'BB' system due to symmetry. The protons ortho to the fluorine atom will show coupling to the fluorine nucleus in addition to coupling with the adjacent meta protons.

Methine and Amine Protons: A single proton (the methine proton, CH) connecting the two aromatic rings would likely appear as a singlet around δ 5.0-5.5 ppm. The two protons of the amine group (NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridin-3-yl H-2 | ~8.5-8.6 | Singlet or Doublet of doublets |

| Pyridin-3-yl H-6 | ~8.4-8.5 | Doublet |

| Pyridin-3-yl H-4 | ~7.6-7.8 | Doublet of triplets |

| Pyridin-3-yl H-5 | ~7.2-7.4 | Doublet of doublets |

| 4-Fluorophenyl H-2', H-6' | ~7.2-7.4 | Doublet of doublets |

| 4-Fluorophenyl H-3', H-5' | ~7.0-7.2 | Triplet (apparent) |

| Methine CH | ~5.0-5.5 | Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, a total of 10 signals in the aromatic region and one in the aliphatic region are expected, as the two pairs of carbons in the 4-fluorophenyl ring are chemically equivalent. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

Aromatic Carbons: The carbons of the pyridine and fluorophenyl rings would resonate between δ 115 and 165 ppm. The carbon bearing the fluorine atom (C-4') is expected to show a large doublet splitting and a chemical shift around δ 160-164 ppm. The pyridine carbons adjacent to the nitrogen (C-2 and C-6) would appear at the downfield end of the aromatic region.

Methine Carbon: The aliphatic methine carbon (CH) would produce a signal at a higher field, typically in the range of δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹⁹F-coupled spectrum) |

|---|---|---|

| Pyridin-3-yl C-2 | ~148-150 | Singlet |

| Pyridin-3-yl C-6 | ~147-149 | Singlet |

| Pyridin-3-yl C-4 | ~134-136 | Singlet |

| Pyridin-3-yl C-5 | ~123-125 | Singlet |

| Pyridin-3-yl C-3 | ~138-140 | Singlet |

| 4-Fluorophenyl C-4' | ~160-164 | Doublet (large ¹JCF) |

| 4-Fluorophenyl C-1' | ~138-140 | Doublet (small ⁴JCF) |

| 4-Fluorophenyl C-2', C-6' | ~128-130 | Doublet (small ²JCF) |

| 4-Fluorophenyl C-3', C-5' | ~115-117 | Doublet (small ³JCF) |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum for this compound would be relatively simple, showing a single resonance. biophysics.orgwikipedia.org The chemical shift of this signal is sensitive to the electronic environment. nih.govthermofisher.com For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of δ -110 to -120 ppm relative to a standard like CFCl₃. colorado.edu This signal would be expected to show coupling to the ortho- and meta-protons of the phenyl ring (³JHF and ⁴JHF, respectively), likely appearing as a triplet of triplets if not proton-decoupled.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton connectivities. It would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5; H-5 with H-6) and on the 4-fluorophenyl ring (e.g., H-2' with H-3'). This is essential for distinguishing between the different aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (for all CH groups), greatly simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular structure. Key correlations would include:

The methine proton (CH) showing correlations to carbons in both the pyridine ring (C-3, C-2, C-4) and the fluorophenyl ring (C-1', C-2', C-6').

The pyridine proton H-2 showing a correlation to the methine carbon.

The fluorophenyl protons (H-2', H-6') showing a correlation to the methine carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula.

For this compound (C₁₂H₁₁FN₂), the exact mass of the neutral molecule is 202.0906 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺.

Calculated Exact Mass of [M+H]⁺: 203.0984 Da (for C₁₂H₁₂FN₂⁺)

An experimental HRMS measurement yielding a value very close to this calculated mass (typically within 5 ppm) would unequivocally confirm the elemental composition of the molecule. The fragmentation pattern observed in MS/MS experiments could further validate the structure by showing characteristic losses, such as the loss of the pyridine or fluorophenyl ring.

LC-MS/MS for Purity and Identity Confirmation

The molecular formula for this compound is C₁₂H₁₁FN₂, with a monoisotopic mass of 202.0906 Da. The table below illustrates the expected m/z values for various common adducts that could be observed in an LC-MS analysis.

Table 1: Predicted m/z Values for this compound Adducts

| Adduct Type | Chemical Formula | Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₂FN₂⁺ | 203.0984 |

| [M+Na]⁺ | C₁₂H₁₁FN₂Na⁺ | 225.0803 |

| [M+K]⁺ | C₁₂H₁₁FN₂K⁺ | 241.0543 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the fluorophenyl ring, and the secondary amine group.

Due to the absence of a published spectrum for the specific title compound, a composite analysis based on its constituent moieties, 4-fluorobenzylamine (B26447) and 3-(aminomethyl)pyridine, can predict the expected spectral features. chemicalbook.comchemicalbook.com

Key expected vibrational frequencies include:

N-H Stretch: The secondary amine (N-H) stretching vibration is typically observed in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretch: Vibrations for C-H bonds on both the pyridine and phenyl rings are expected above 3000 cm⁻¹.

C=C and C=N Stretch: Aromatic ring stretching vibrations for both rings would appear in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band characteristic of the C-F bond is anticipated in the 1000-1300 cm⁻¹ range.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amine is typically found between 1020-1250 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 |

| Aryl Fluoride | C-F Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of this compound would be dominated by π → π* transitions associated with its aromatic (phenyl and pyridinyl) rings.

Data from related compounds like 3-aminopyridine (B143674) and other aromatic substances suggest that the primary absorption maxima (λmax) would likely occur in the UV region, typically between 200 and 300 nm. nist.govscience-softcon.de The presence of the fluorophenyl and pyridinyl chromophores connected by the methanamine bridge would influence the precise wavelength and intensity of these absorptions. The substitution on the phenyl ring (fluorine) and the nitrogen heteroatom in the pyridine ring can cause shifts in the absorption bands compared to simple benzene.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures containing both 4-fluorophenyl and pyridine moieties provides significant insight into the expected solid-state conformation and intermolecular interactions.

Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The secondary amine group (-NH-) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor. duke.edu Therefore, a prominent N-H···N (pyridine) hydrogen bond is expected to be a primary motif in the crystal lattice, linking molecules into chains or more complex networks.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometries and determining electronic properties. researchgate.netmdpi.com

Geometry Optimization: This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the ground state geometry. For (4-Fluorophenyl)(pyridin-3-yl)methanamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. indexcopernicus.com This provides a precise three-dimensional model of the molecule's most stable conformation.

Electronic Structure: DFT also provides a detailed description of the electron distribution within the molecule. This includes the calculation of total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Population Analysis charges). These properties are crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

A typical output for a DFT geometry optimization would be a table of optimized geometric parameters. While specific data for the title compound is unavailable, a hypothetical table is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N (amine) Bond Length | ~1.47 Å |

| C-C-N (amine) Bond Angle | ~110° |

| Dihedral Angle (Phenyl-CH-N-Pyridine) | Variable |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwu.ac.th

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack. For this compound, the analysis would reveal the distribution of these orbitals across the fluorophenyl and pyridine (B92270) rings, as well as the methanamine linker, indicating regions of high electron density (HOMO) and electron deficiency (LUMO). researchgate.netnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of heteroatoms (like nitrogen or oxygen). These are sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the amine group, and positive potential (blue) around the amine hydrogens. nih.gov This visualization helps in understanding non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the environment, such as solvents. frontiersin.org

Molecules are not static entities; they are flexible and can adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. indexcopernicus.com For this compound, the key flexible points are the rotatable bonds connecting the two aromatic rings to the central methanamine carbon.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can stabilize certain conformations through interactions like hydrogen bonding or dipole-dipole interactions. MD simulations explicitly model solvent molecules (e.g., water), providing a realistic depiction of how the solute and solvent interact. mdpi.com

For this compound, simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how the conformational preferences change. For instance, in a polar protic solvent like water, conformations that expose the polar amine and pyridine nitrogen groups to form hydrogen bonds with water would be favored. The analysis of properties like the Radius of Gyration (Rg) can indicate how compact or extended the molecule becomes in different solvent environments. frontiersin.org

In Silico Modeling for Structure-Activity Relationship (SAR) Derivations

In silico modeling plays a crucial role in deriving Structure-Activity Relationships, which correlate the chemical structure of a compound with its biological activity. These models are essential for the rational design of new and more potent therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a robust QSAR model requires a dataset of compounds with known activities and a set of molecular descriptors that quantify the structural and physicochemical properties of the molecules.

Currently, there are no specific QSAR models reported in the literature that have been developed exclusively for this compound and its close analogs. The development of such a model would necessitate the synthesis and biological evaluation of a series of related compounds to generate the necessary data for model building and validation.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

While molecular docking studies have been extensively performed on various pyridine-containing compounds to predict their binding modes and affinities with different biological targets, specific studies detailing these predictions for this compound are not available. Such a study would involve identifying a relevant biological target and using docking software to predict how the compound fits into the active site and the strength of the interaction.

A key outcome of molecular docking is the identification of specific amino acid residues within the biological target that are crucial for ligand binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for understanding the mechanism of action and for guiding further drug design efforts. Without specific docking studies on this compound, the key interacting residues for its potential biological targets remain unidentified.

Exploration of Structure Activity Relationships Sar in Chemical Biology and Medicinal Chemistry

Impact of Fluorine Substitution on Molecular Recognition and Reactivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties. researchgate.net The fluorine atom in the para-position of the phenyl ring in (4-Fluorophenyl)(pyridin-3-yl)methanamine is not merely an incidental feature; it is a deliberate modification intended to modulate the compound's physicochemical and pharmacokinetic profile. nih.govresearchgate.net Its impact can be dissected into electronic and steric effects.

Fluorine is the most electronegative element, and its presence exerts a powerful inductive effect, withdrawing electron density from the aromatic ring. nih.gov This has several important consequences for molecular interactions and properties:

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the methanamine nitrogen. nih.govijnrd.org This change in basicity can significantly alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins through ionic bonds or hydrogen bonding. researchgate.net

Increased Metabolic Stability: A common site of metabolism for phenyl rings is para-hydroxylation, a reaction mediated by cytochrome P450 enzymes. Placing a fluorine atom at this position effectively blocks this metabolic pathway. nih.gov The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage, thereby enhancing the metabolic stability and increasing the half-life of the compound in the body. researchgate.net

Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with biological targets. It can act as a hydrogen bond acceptor and engage in dipole-dipole or multipolar interactions with electron-deficient groups on a receptor. mdpi.com Furthermore, fluorination can alter the electrostatic potential of the entire phenyl ring, influencing how it fits into and interacts with the binding pocket of a target protein. researchgate.net

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, a property that can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ijnrd.org

| Property Influenced | Electronic Effect of Fluorine | Consequence for Biological Activity |

| Basicity (pKa) | Inductive electron withdrawal | Alters ionization state, affecting solubility and receptor binding. nih.govijnrd.org |

| Metabolism | Blocks sites of oxidative metabolism | Increases metabolic stability and biological half-life. researchgate.netnih.gov |

| Binding Interactions | Alters molecular electrostatic potential | Can increase binding affinity through new hydrogen bonds or dipole interactions. mdpi.com |

| Lipophilicity | Increases overall lipophilicity | Can improve membrane permeability and absorption. ijnrd.orgmdpi.com |

From a steric perspective, fluorine is often considered a bioisostere of a hydrogen atom. Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). researchgate.net This minimal steric footprint means that a hydrogen atom can often be replaced by a fluorine atom without causing significant steric clashes within a tightly packed receptor binding site. acs.orgnih.gov This allows medicinal chemists to harness the potent electronic effects of fluorine while minimizing structural perturbations, preserving the molecule's original binding mode. researchgate.net This strategy has been successfully employed in countless drug molecules to improve their efficacy and pharmacokinetic properties. nih.gov

Positional Isomerism of Pyridine (B92270) Moiety and its Influence on Activity

| Isomer | Relative Position | Key Physicochemical Properties | Potential Impact on Activity |

| Pyridin-2-yl | Ortho | Lowest basicity, potential for chelation with the methanamine side chain. | The specific geometry may be optimal for some targets but could cause steric hindrance with others. |

| Pyridin-3-yl | Meta | Intermediate basicity. Dipole moment and hydrogen bond vector differ significantly from 2- and 4-isomers. | Offers a unique spatial arrangement for hydrogen bonding that may be essential for binding to specific receptor sites. |

| Pyridin-4-yl | Para | Highest basicity. The nitrogen is positioned directly opposite the point of attachment. | The stronger basicity may enhance ionic interactions, and its linear orientation could be favorable for entering deep binding pockets. |

Modifications at the Methanamine Nitrogen

The primary amine of the methanamine bridge is a critical site for modification, serving as a handle to alter the compound's properties. Substitutions at this nitrogen can influence potency, selectivity, and physicochemical characteristics like solubility and lipophilicity.

N-alkylation of the methanamine nitrogen introduces new steric and electronic features. The effect of these substitutions often depends on the size and nature of the alkyl group and the topology of the target's binding site.

In analogous systems, a common SAR trend is observed where small, unbranched alkyl groups, such as methyl or ethyl, are well-tolerated or may even enhance potency. This can be due to the added lipophilicity improving membrane passage or the alkyl group filling a small hydrophobic pocket in the receptor. However, as the chain length increases or branching is introduced (e.g., isopropyl, tert-butyl), a decrease in activity is often observed. This "chain length effect" typically arises from steric hindrance, where bulkier groups are unable to fit within the confines of the binding site, leading to a loss of affinity.

The following table, based on data from a series of EP4 antagonists with a related structural motif, illustrates how activity can be sensitive to the size of the N-alkyl substituent.

| Compound ID | N-Substitution (R) | IC50 (nM) |

| Analog 1 | -H (Primary Amine) | 150 |

| Analog 2 | -CH3 (Methyl) | 85 |

| Analog 3 | -CH2CH3 (Ethyl) | 92 |

| Analog 4 | -CH(CH3)2 (Isopropyl) | 450 |

| Analog 5 | -C(CH3)3 (tert-Butyl) | >1000 |

Data is representative and adapted from a study on analogous EP4 antagonists to illustrate the principle of chain length effects.

Incorporating the methanamine nitrogen into a cyclic system, such as a piperidine (B6355638) or piperazine (B1678402) ring, is a common strategy to constrain the conformation of the side chain and explore new interactions. This modification can lead to significant changes in activity and selectivity.

Piperidine: Replacing the primary amine with a piperidine ring introduces a rigid, lipophilic group. This conformational rigidity can be advantageous if it locks the molecule into a bioactive conformation, thereby increasing affinity by reducing the entropic penalty of binding.

Piperazine: The piperazine ring offers additional possibilities. It introduces a second nitrogen atom that can be used as another point of interaction (e.g., hydrogen bonding) or as a site for further substitution to modulate solubility or target interactions. The choice between piperidine and piperazine can dramatically alter a compound's properties. For example, in a series of histamine (B1213489) H3 receptor antagonists, switching from a piperazine core to a piperidine core significantly increased affinity for a secondary target (σ1R), demonstrating that this modification can be a key determinant of selectivity.

The following table presents representative data from a series of CXCR3 antagonists, showing how incorporating the nitrogen into a piperazine ring and further substituting it can influence binding affinity.

| Compound ID | Modification at Methanamine Nitrogen | CXCR3 Binding IC50 (nM) |

| Analog A | Primary Amine (-NH2) | 350 |

| Analog B | Piperazine (Unsubstituted) | 45 |

| Analog C | 4-Methylpiperazine | 22 |

| Analog D | 4-Ethylpiperazine | 15 |

Data is representative and adapted from studies on analogous CXCR3 antagonists to illustrate the effect of incorporating the amine into a cyclic system. nih.gov

Substituent Effects on Aromatic and Heteroaromatic Rings

The chemical scaffold of this compound presents two key rings for modification: a 4-fluorophenyl group and a pyridin-3-yl group. The nature and position of substituents on these rings can dramatically alter the compound's physicochemical properties, such as its size, shape, electronics, and lipophilicity. These properties, in turn, govern the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity.

The 4-fluorophenyl ring is a common feature in many biologically active compounds. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the pKa of nearby functional groups and alter metabolic stability. The presence of a fluorine substituent can also impact a compound's binding affinity to its target protein, sometimes through favorable hydrogen bonding interactions. Studies on various classes of compounds have shown that the position of the fluorine atom is critical. For instance, in some series of compounds, a fluorine at the para-position, as in the title compound, has been shown to be optimal for activity.

In a study on pyrazolo[1,5-a]pyrimidines as anti-mycobacterial agents, it was observed that the most effective analogues contained a 3-(4-fluoro)phenyl group. semanticscholar.org Furthermore, the same study identified 2-pyridinemethanamine as an optimal side chain, highlighting the potential synergistic contribution of both the 4-fluorophenyl and pyridinylmethylamine moieties to biological activity. semanticscholar.org

The table below summarizes the general effects of common substituents on the electronic properties of aromatic and heteroaromatic rings, which is a fundamental consideration in SAR studies.

| Substituent Group | Electronic Effect | Potential Impact on Biological Activity |

| -CH3, -OCH3, -NH2 | Electron-donating | Can increase electron density in the ring, potentially enhancing π-π stacking interactions and altering metabolic pathways. |

| -F, -Cl, -Br, -I | Electron-withdrawing (inductive), Electron-donating (resonance) | Halogens can form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions. Their overall electronic effect is a balance of inductive withdrawal and resonance donation. |

| -NO2, -CN, -CF3 | Strongly electron-withdrawing | Can significantly alter the electronic properties of the ring, potentially improving metabolic stability or modulating binding affinity. |

| -OH, -COOH | Hydrogen-bond donor/acceptor | Can form crucial hydrogen bonds with the biological target, significantly increasing binding affinity. |

Development of Focused Libraries for SAR Exploration

Once a promising scaffold like this compound is identified, the next step in drug discovery is often the creation of a focused chemical library. This involves the systematic synthesis of a series of related compounds where specific parts of the molecule are varied. The goal is to comprehensively explore the SAR and identify analogues with improved potency, selectivity, and pharmacokinetic properties.

The design of a focused library around the this compound core would involve the introduction of a diverse set of substituents at various positions on both the phenyl and pyridinyl rings. For the phenyl ring, this could include varying the position and nature of the halogen, or introducing other small alkyl or alkoxy groups. For the pyridinyl ring, substitutions at positions 2, 4, 5, and 6 would be explored with a range of functional groups to probe for additional interactions with a potential biological target.

The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.gov This makes the this compound framework an attractive starting point for library design.

The synthesis of such a library can be achieved through various modern synthetic methodologies, including parallel synthesis and combinatorial chemistry, which allow for the rapid generation of a large number of compounds. The subsequent biological screening of these focused libraries provides the data necessary to build a detailed SAR model. This model can then guide the rational design of the next generation of compounds with further optimized properties.

The table below illustrates a hypothetical design for a focused library based on the this compound scaffold.

| Scaffold Position | R1 (on Phenyl Ring) | R2 (on Pyridinyl Ring) |

| Core: (Phenyl)(pyridin-3-yl)methanamine | -H | -H |

| -4-F (lead compound) | ||

| -2-F, -3-F | ||

| -4-Cl, -4-CH3, -4-OCH3 | ||

| -2-CH3, -4-CH3, -5-CH3, -6-CH3 | ||

| -2-Cl, -4-Cl, -5-Cl, -6-Cl | ||

| -2-OH, -4-OH, -5-OH, -6-OH |

By systematically synthesizing and testing compounds from such a library, researchers can gain a deep understanding of the SAR for this chemical series and progress towards the development of novel therapeutic agents.

Mechanistic Biological Investigations in Vitro and in Silico Only

Enzyme Inhibition Studies (in vitro/in silico)

Despite a thorough review of available scientific literature, no specific in vitro or in silico studies were found that investigated the inhibitory effects of (4-Fluorophenyl)(pyridin-3-yl)methanamine on the enzymes listed below. While research exists on various inhibitors for each target, data directly pertaining to this specific compound is not present in the reviewed sources.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

No published research was identified that evaluates the inhibitory activity of this compound against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B).

Leukotriene A4 Hydrolase Inhibition

There are no available in vitro or in silico studies detailing the potential for this compound to inhibit the enzymatic activity of Leukotriene A4 Hydrolase.

Cholesterol 24-Hydroxylase (CH24H) Inhibition

No data from in vitro or in silico investigations into the inhibition of Cholesterol 24-Hydroxylase (CH24H) by this compound could be located in the existing scientific literature.

Flavivirus NS2B-NS3 Protease Inhibition

There is no published in silico or in vitro research available that assesses the inhibitory potential of this compound against the Flavivirus NS2B-NS3 protease.

Lanosterol 14α-Demethylase Inhibition (e.g., in Candida albicans)

No studies were found that investigated the capacity of this compound to inhibit Lanosterol 14α-demethylase from Candida albicans or any other organism.

Other Enzyme Target Engagements

No in vitro or in silico studies detailing the engagement of this compound with enzyme targets have been identified.

Receptor Binding and Modulation (in vitro/in silico)

Specific data on the binding affinity, antagonism, or modulation of this compound at the specified receptors is not available.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Interactions

There are no published in vitro or in silico findings on the interaction between this compound and the 5-HT1A receptor or other serotonin receptor subtypes.

Dopamine (B1211576) Receptor (e.g., D2) Antagonism

No studies detailing the antagonistic activity or binding affinity of this compound at the dopamine D2 receptor have been found.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Information regarding the modulatory effects of this compound on nicotinic acetylcholine receptors is not available in the current scientific literature.

Other Neurotransmitter Receptor Interactions

A binding profile for this compound at other neurotransmitter receptors has not been established in published research.

Cellular Pathway Modulation (in vitro mechanistic studies)

There are no in vitro mechanistic studies available that describe the modulation of any cellular pathways by this compound.

Cell Cycle Modulation in Cancer Cell Lines (mechanistic aspects)

There is currently no available in vitro or in silico research that specifically details the mechanistic aspects of cell cycle modulation in any cancer cell line by this compound. While various pyridine-containing compounds have been investigated for their antiproliferative effects and ability to influence the cell cycle, no such studies have been published for this specific molecule. Therefore, no data tables or detailed research findings on its impact on cell cycle checkpoints, cyclin-dependent kinases (CDKs), or other regulatory proteins can be provided at this time.

Inflammatory Pathway Interventions